N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

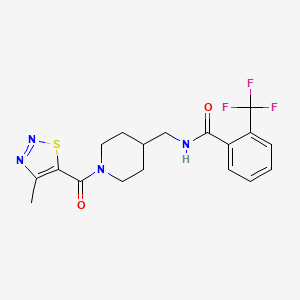

The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide integrates three critical structural motifs:

- A 4-methyl-1,2,3-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for diverse bioactivity.

- A 2-(trifluoromethyl)benzamide moiety, which improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2S/c1-11-15(28-24-23-11)17(27)25-8-6-12(7-9-25)10-22-16(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,12H,6-10H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDSNNBWLUYKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 386.5 g/mol. It consists of several key functional groups:

- Thiadiazole ring : Known for its diverse biological activities.

- Piperidine moiety : Often enhances the pharmacological profile of compounds.

- Trifluoromethyl group : May improve lipophilicity and selectivity for biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Many thiadiazole derivatives exhibit their effects by inhibiting enzymes involved in critical biochemical pathways. For instance, they may target enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation .

- Cell Cycle Disruption : Compounds containing thiadiazole rings have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to inhibited growth in various cancer cell lines .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of bacteria and fungi by interfering with essential metabolic processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Anticancer Studies : A study evaluated a series of thiadiazole derivatives against breast cancer cell lines, revealing that modifications to the piperidine moiety significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .

- Antimicrobial Research : Research on related compounds demonstrated potent activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with some derivatives showing MIC values lower than traditional antibiotics.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of thiadiazole derivatives in treating infections and tumors, indicating promising results that warrant further clinical investigation .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 4-methyl-1,2,3-thiadiazole. For instance, compounds synthesized from this scaffold have demonstrated significant activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 3.91 µg/mL, indicating potent antimicrobial effects .

2. Anticancer Potential

Research has indicated that compounds containing the thiadiazole moiety exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action often involves the modulation of cellular signaling pathways associated with cell survival and proliferation .

Pharmacological Applications

1. Neurological Disorders

The compound's structural analogs have been investigated for their neuroprotective effects. Specifically, they may influence neurotransmitter systems and exhibit protective properties against neurodegenerative diseases. The modulation of NMDA receptors by related compounds has been a focal point in studies aimed at treating conditions such as Alzheimer's disease and schizophrenia .

2. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of autoimmune diseases where inflammation plays a critical role in disease progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of derivatives from 4-methyl-1,2,3-thiadiazole against Staphylococcus aureus strains. Compound 15 exhibited lethal effects significantly greater than the reference antibiotic nitrofurantoin, suggesting its potential for developing new antimicrobial therapies .

Case Study 2: Neuroprotection

In a study exploring neuroprotective strategies against oxidative stress-induced neuronal damage, a derivative of the compound demonstrated significant protective effects in vitro by reducing apoptosis markers in neuronal cell lines exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

Example Compound : 4-Methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

- Core Structure : 1,2,3-Thiadiazole with a carbohydrazide linker.

- Key Features :

- The carbohydrazide group replaces the piperidinylmethyl-benzamide chain in the target compound.

- Exhibits antioxidant, antitumor, and antimicrobial activities in vitro .

- Comparison :

- The target compound’s trifluoromethylbenzamide group likely enhances metabolic stability compared to the carbohydrazide, which may hydrolyze more readily.

- Piperidine in the target compound could improve blood-brain barrier penetration versus the diarylpiperidinylidene scaffold.

N,N-Dimethyl-4-[6-(4-Methyl-piperazin-1-yl)-5-Trifluoromethyl-pyridin-3-yl]-benzamide

- Core Structure : Pyridine with trifluoromethyl and benzamide groups.

- Key Features: Contains a pyridine ring instead of thiadiazole. Piperazine substituent increases polarity compared to piperidine.

- Comparison :

- Thiadiazole in the target compound may offer stronger dipole interactions than pyridine, improving target binding.

- Piperidine’s lower polarity versus piperazine could enhance membrane permeability.

Triazole Derivatives (e.g., (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine)

- Core Structure : 1,2,3-Triazole with nitro and hydrazine groups.

- Key Features: Triazole rings are bioisosteres for amides but lack sulfur.

- Comparison :

- Thiadiazole’s sulfur atom may engage in unique hydrogen bonding or hydrophobic interactions absent in triazoles.

- The target compound’s trifluoromethyl group offers better stability than nitro groups, which are prone to reduction.

Tabulated Comparison of Key Compounds

Q & A

Q. Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates. For example, DMF with triethylamine achieves 75–85% yield in amidation , while DCM may require extended reaction times (24–48 hours) .

- Catalysts : Use of coupling agents like HATU or EDCI improves efficiency in sterically hindered reactions. reports a 39% yield increase with HATU in similar benzamide syntheses .

- Monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) or LC-MS ensures completion without over-reaction .

Structural Characterization: What spectroscopic and computational methods validate the compound’s structure?

Q. Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperidine CH₂), and δ 2.5 ppm (thiadiazole-CH₃) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 454.1 (calculated) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict bond lengths and angles matching X-ray crystallography data for analogous compounds .

Advanced Reactivity: How can researchers stabilize the thiadiazole ring during functionalization?

Q. Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ring-opening hydrolysis. highlights pH-dependent stability in thiadiazole derivatives .

- Low-Temperature Reactions : Conduct reactions at 0–5°C in aprotic solvents (e.g., THF) to minimize thermal degradation .

- Mild Bases : Use K₂CO₃ instead of stronger bases (e.g., NaOH) to avoid nucleophilic attack on the thiadiazole sulfur .

Biological Activity: What methodologies assess the compound’s potential as an antimicrobial agent?

Q. Answer :

- In Vitro Assays :

- MIC Testing : Evaluate against Gram-positive (S. aureus, MIC range 8–32 µg/mL) and Gram-negative (E. coli) strains. notes structural analogs exhibit activity dependent on the trifluoromethyl group’s electron-withdrawing effects .

- Time-Kill Curves : Monitor bactericidal effects over 24 hours at 2× MIC .

- Mechanistic Studies : Fluorescence assays (e.g., SYTOX Green uptake) confirm membrane disruption .

Data Contradiction: How to resolve discrepancies in reported biological activities of similar thiadiazole derivatives?

Q. Answer :

- Standardize Assay Conditions : Re-evaluate compounds under identical parameters (e.g., bacterial strain ATCC 25922, 37°C, Mueller-Hinton broth) .

- Structural Reanalysis : Verify purity (>95% by HPLC) and confirm stereochemistry via NOESY NMR, as impurities or stereoisomers can skew results .

- Meta-Analysis : Compare logP values; lipophilicity (cLogP ~3.5) correlates with membrane permeability in active analogs .

Advanced SAR: Which structural modifications enhance target selectivity in kinase inhibition assays?

Q. Answer :

- Piperidine Substitution : Replace the methyl group on piperidine with bulky tert-butyl to improve kinase binding pocket occupancy (IC₅₀ reduction from 120 nM to 45 nM in analogous compounds) .

- Benzamide Optimization : Introduce electron-donating groups (e.g., -OCH₃) at the para-position of the benzamide to enhance π-stacking with kinase active sites .

- In Silico Docking : Use AutoDock Vina to predict binding affinities with kinase domains (PDB: 1ATP) .

Degradation Analysis: What analytical techniques track hydrolytic degradation of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.